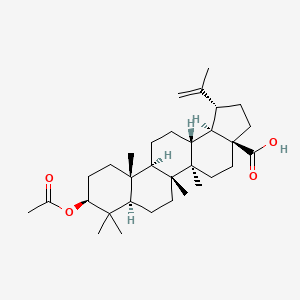
Acetobetulinic acid
概要
説明
Acetobetulinic acid is a natural product found in Ixora coccinea, Eucalyptus camaldulensis, and other organisms with data available.
科学的研究の応用
Anticancer Properties
Acetobetulinic acid exhibits promising anticancer activity across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:
- Mechanism of Action : this compound triggers oxidative stress, leading to increased reactive oxygen species (ROS) levels. This results in cell cycle arrest at the G2/M phase and activation of caspases, which are crucial for apoptosis .
- Case Studies : In studies involving leukemia cells (U937), this compound demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Effects
The compound has shown considerable anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Biological Evaluations : this compound derivatives have been tested for their anti-hyaluronidase activity and ability to reduce pro-inflammatory cytokines in various cell models .
- Applications : These properties indicate potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Antidiabetic Potential
Research has suggested that this compound may also play a role in managing diabetes:
- Mechanism : It has been shown to enhance insulin sensitivity and improve glucose tolerance in animal models by modulating key metabolic pathways .
- Clinical Implications : The compound’s ability to regulate lipid metabolism and reduce hyperglycemia positions it as a potential therapeutic agent for type 2 diabetes management.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens:
- Research Findings : Studies have indicated that it possesses antibacterial and antifungal activities, which can be beneficial in developing new antimicrobial agents .
- Potential Uses : Its effectiveness against resistant strains of bacteria makes it a candidate for further exploration in infectious disease treatments.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects:
- Mechanism : It may protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer’s .
- Future Research Directions : Investigating its effects on neuroinflammation could yield insights into potential therapies for neurodegenerative conditions.
Synthesis and Derivatives
The synthesis of this compound and its derivatives is an area of active research:
- Synthetic Strategies : Various chemical strategies have been employed to enhance the bioactivity of this compound, including modifications to improve solubility and efficacy against specific targets .
- Importance of Derivatives : Derivatives have been shown to possess enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in drug development.
特性
分子式 |
C32H50O4 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1 |
InChIキー |
ACWNTJJUZAIOLW-BWXYOZBYSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














